molecular formula C7H15NO5S B6257540 3-(butane-1-sulfonamido)-2-hydroxypropanoic acid CAS No. 1494595-06-0

3-(butane-1-sulfonamido)-2-hydroxypropanoic acid

Cat. No.: B6257540
CAS No.: 1494595-06-0
M. Wt: 225.3
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Description

3-(butane-1-sulfonamido)-2-hydroxypropanoic acid is a compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. This compound features a sulfonamide group attached to a hydroxypropanoic acid backbone, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(butane-1-sulfonamido)-2-hydroxypropanoic acid typically involves the reaction of butane-1-sulfonyl chloride with 2-hydroxypropanoic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

3-(butane-1-sulfonamido)-2-hydroxypropanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 3-(butane-1-sulfonamido)-2-oxopropanoic acid.

    Reduction: 3-(butane-1-aminopropanoic acid).

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

3-(butane-1-sulfonamido)-2-hydroxypropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new sulfonamide-based drugs.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase, which is important in various physiological processes.

    Medicine: Investigated for its antibacterial properties and potential use in the treatment of bacterial infections.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced solubility or stability.

Mechanism of Action

The mechanism of action of 3-(butane-1-sulfonamido)-2-hydroxypropanoic acid involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    N-(butane-1-sulfonamido)propanoic acid: Similar structure but lacks the hydroxy group.

    N-(butane-1-sulfonamido)acetic acid: Similar structure but has a shorter carbon chain.

Uniqueness

3-(butane-1-sulfonamido)-2-hydroxypropanoic acid is unique due to the presence of both a hydroxy group and a sulfonamide group on the same molecule. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .

Properties

CAS No.

1494595-06-0

Molecular Formula

C7H15NO5S

Molecular Weight

225.3

Purity

95

Origin of Product

United States

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